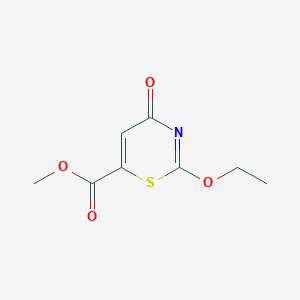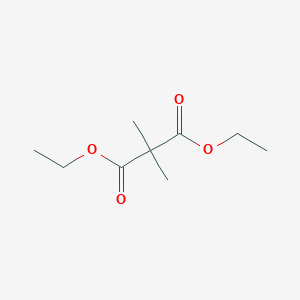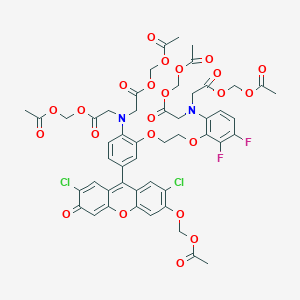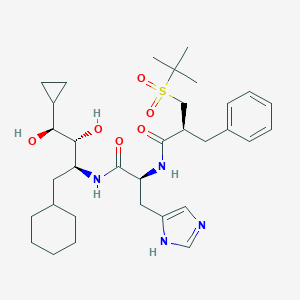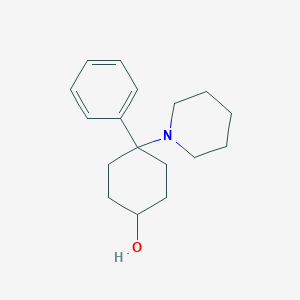
4-Phenyl-4-piperidinocyclohexanol
Übersicht
Beschreibung
trans-4-Phenyl-4-Piperidinocyclohexanol: ist eine chemische Verbindung mit der Summenformel C17H25NO . Strukturell wird sie als Arylcyclohexylamin kategorisiert und ist ein Metabolit von Phencyclidin (PCP) . Diese Verbindung ist bekannt für ihre Fähigkeit, die Dopaminaufnahme in synaptosomen des Rattenstriatums in ähnlichem Umfang wie PCP zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von trans-4-Phenyl-4-Piperidinocyclohexanol beinhaltet typischerweise die Reaktion von Cyclohexanon mit Phenylmagnesiumbromid zur Bildung von 4-Phenylcyclohexanol. Dieser Zwischenprodukt wird dann unter bestimmten Bedingungen mit Piperidin umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Während detaillierte industrielle Produktionsmethoden nicht leicht verfügbar sind, beinhaltet die Synthese wahrscheinlich ähnliche Schritte wie die Laborherstellung, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit.
Wissenschaftliche Forschungsanwendungen
Chemie: trans-4-Phenyl-4-Piperidinocyclohexanol wird als analytischer Referenzstandard in der forensischen Chemie und Toxikologie verwendet .
Biologie: Die Verbindung wird auf ihre Auswirkungen auf die Dopaminaufnahme in synaptosomen des Rattenstriatums untersucht, was sie in der neurochemischen Forschung relevant macht .
Medizin: Als Metabolit von Phencyclidin wird es in der Forschung verwendet, um die Pharmakokinetik und den Metabolismus von PCP zu verstehen .
Industrie: Die inhibitorischen Wirkungen der Verbindung auf die Dopaminaufnahme machen sie nützlich bei der Entwicklung neuer Arzneimittel, die auf neurologische Pfade abzielen.
Wirkmechanismus
trans-4-Phenyl-4-Piperidinocyclohexanol hemmt die Dopaminaufnahme in synaptosomen des Rattenstriatums, ähnlich wie Phencyclidin . Diese Hemmung ist wahrscheinlich auf seine Wechselwirkung mit Dopamintransportern zurückzuführen, die die Wiederaufnahme von Dopamin in präsynaptische Neuronen verhindern und so den Dopaminspiegel im synaptischen Spalt erhöhen .
Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-4-piperidinocyclohexanol is the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
This compound interacts with its targets by binding to the nicotinic acetylcholine receptors. This binding inhibits the uptake of dopamine by these receptors , leading to an increase in dopamine levels in the synaptic cleft.
Biochemical Pathways
The compound affects the dopaminergic pathway , which is involved in various functions including mood regulation, reward, and addiction. By inhibiting the uptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
Pharmacokinetics
It has been identified in human blood , suggesting that it can be absorbed and distributed in the body. Its impact on bioavailability remains to be determined.
Result of Action
The result of this compound’s action is hyperlocomotion , or increased movement . This is likely due to the enhanced dopaminergic signaling resulting from the increased dopamine levels in the synaptic cleft.
Biochemische Analyse
Biochemical Properties
4-Phenyl-4-piperidinocyclohexanol inhibits dopamine uptake in rat striatal synaptosomes to a similar extent as PCP . This suggests that it interacts with dopamine transporters, affecting the reuptake of dopamine, a neurotransmitter, in the brain .
Cellular Effects
The inhibition of dopamine uptake by this compound can lead to increased levels of dopamine in the synaptic cleft . This can affect various types of cells and cellular processes, particularly neurons involved in dopamine signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to dopamine transporters and inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance dopamine signaling .
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-phenyl-4-Piperidinocyclohexanol typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: trans-4-Phenyl-4-Piperidinocyclohexanol kann Oxidationsreaktionen eingehen, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene Alkoholderivate zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere nukleophilen Substitutionen, bei denen der Piperidinring durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung von substituierten Cyclohexanol-Derivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phencyclidin (PCP): trans-4-Phenyl-4-Piperidinocyclohexanol ist ein Metabolit von PCP und teilt ähnliche inhibitorische Wirkungen auf die Dopaminaufnahme.
Ketamin: Ein weiteres Arylcyclohexylamin mit ähnlichen pharmakologischen Wirkungen, aber unterschiedlicher chemischer Struktur.
Methoxetamin: Ein Derivat von Ketamin mit ähnlichen dissoziativen Eigenschaften.
Einzigartigkeit: trans-4-Phenyl-4-Piperidinocyclohexanol ist aufgrund seiner spezifischen Struktur und seiner Rolle als Metabolit von PCP einzigartig und bietet Einblicke in den Metabolismus und die Pharmakokinetik von PCP .
Eigenschaften
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUAZBLIREHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209577, DTXSID101344941 | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60756-83-4, 78165-07-8 | |
| Record name | 4-Phenyl-4-(1-piperidinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60756-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060756834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PHENYL-4-HYDROXYCYCLOHEXYL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ3PEY6RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
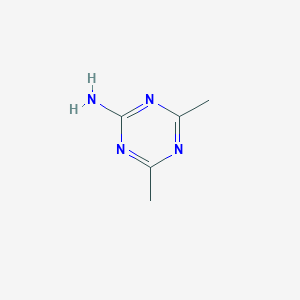
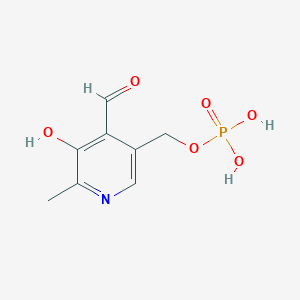
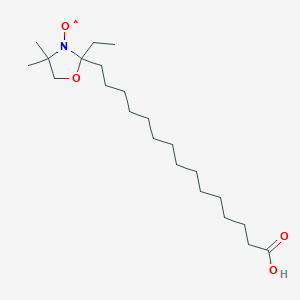
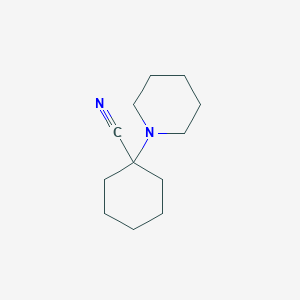
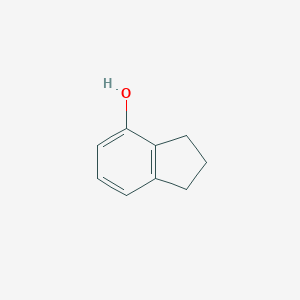

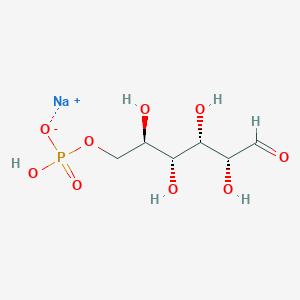
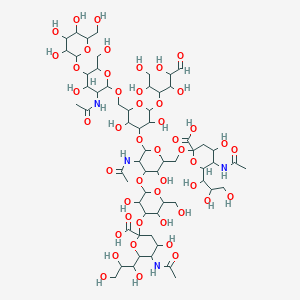
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
